Allochenodeoxycholic acid Allochenodeoxycholic acid Allochenodeoxycholate is a cholanoid.
Brand Name: Vulcanchem
CAS No.: 15357-34-3
VCID: VC0231858
InChI: InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1
SMILES: CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Molecular Formula: C24H40O4
Molecular Weight: 0

Allochenodeoxycholic acid

CAS No.: 15357-34-3

Cat. No.: VC0231858

Molecular Formula: C24H40O4

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Allochenodeoxycholic acid - 15357-34-3

Specification

CAS No. 15357-34-3
Molecular Formula C24H40O4
Molecular Weight 0
IUPAC Name (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Standard InChI InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1
SMILES CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Properties

Allochenodeoxycholic acid has the molecular formula C24H40O4, with a molecular weight of 392.6 g/mol . It is structurally characterized as a 24-carbon steroid with a carboxylic acid group at position 24 and hydroxyl groups at positions 3 and 7, both in alpha orientation. The compound exists as a white to off-white crystalline powder at room temperature.

Structural Characteristics

The IUPAC name for allochenodeoxycholic acid is (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid . This complex nomenclature reflects the specific stereochemistry of the molecule, particularly the critical 5α-configuration that defines it as an allo-bile acid.

Spectroscopic and Identification Data

Table 1: Key Identification Parameters for Allochenodeoxycholic Acid

ParameterValueSource
CAS Number15357-34-3
ChEBI IDCHEBI:81258
InChIKeyRUDATBOHQWOJDD-IKAPKQLESA-N
Molecular Weight392.6 g/mol
Molecular FormulaC24H40O4

The structure can be represented in various formats including SMILES notation: CC@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C@@HO)C .

Biological Significance

Metabolic Pathways and Transformations

Allochenodeoxycholic acid may occur as a metabolite in specific physiological or pathological conditions. The 5α-configuration characteristic of allo-bile acids can result from alternative metabolic pathways or bacterial transformations of primary bile acids in the intestinal environment. The microbial metabolism of bile acids in the gut can lead to a variety of secondary and tertiary bile acids with modified structures and functions.

Synthesis Methods

Chemical Synthesis Strategies

The synthesis of allochenodeoxycholic acid presents challenges due to the need for specific stereochemical control, particularly at the critical C-5 position. A published method describes a new approach for the preparation of allochenodeoxycholic acid . This synthetic pathway involves several key steps:

  • Simultaneous oxidation-dehydrogenation reaction of 3α-hydroxy 5β-bile acid formyl esters using iodoxybenzene catalyzed by benzeneseleninic anhydride

  • Reductive allomerization at C-5 of the resulting 1,4-dien-3-oxo hydroxy acids using lithium in liquid ammonia

  • Subsequent reduction of the 3-oxo 5α-compounds with K-Selectride to achieve the desired stereochemistry

This synthetic approach represents an advancement in the preparation of allo-bile acids, potentially making these compounds more accessible for research and therapeutic applications.

Analytical Methods and Characterization

The identification and quantification of allochenodeoxycholic acid in biological samples typically involve chromatographic techniques coupled with mass spectrometry. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of bile acids. These methods allow for the separation and identification of structurally similar bile acids, including differentiation between allochenodeoxycholic acid and other bile acid isomers.

Comparison with Related Bile Acids

Structural Comparison with Chenodeoxycholic Acid

Allochenodeoxycholic acid and chenodeoxycholic acid share the same molecular formula (C24H40O4) and functional groups (carboxylic acid at C-24, hydroxyl groups at C-3 and C-7), but differ critically in the stereochemistry at C-5. Chenodeoxycholic acid has the 5β-configuration, resulting in an A/B ring junction where the rings are cis-fused, creating a bent shape. In contrast, allochenodeoxycholic acid has the 5α-configuration, resulting in trans-fused rings and a more extended, flatter structure .

Comparison with Allodeoxycholic Acid

Allodeoxycholic acid is another allo-bile acid with the 5α-configuration, but it differs from allochenodeoxycholic acid in its hydroxylation pattern. While allochenodeoxycholic acid has hydroxyl groups at positions 3α and 7α, allodeoxycholic acid has hydroxyl groups at positions 3α and 12α . This difference in hydroxylation pattern affects the compound's polarity, solubility, and potentially its biological activity.

Table 2: Comparison of Key Bile Acids

Bile AcidMolecular FormulaConfiguration at C-5Hydroxylation PatternMolecular Weight
Allochenodeoxycholic acidC24H40O43α, 7α392.6 g/mol
Chenodeoxycholic acidC24H40O43α, 7α392.6 g/mol
Allodeoxycholic acidC24H40O43α, 12α392.6 g/mol

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